Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
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Overview
Description
The compound “Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride” is a complex organic molecule. It contains a bicyclic structure, which is a structure consisting of two fused rings. The presence of the amino group (-NH2) and carboxylate ester (-COOCH3) suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is a bicyclic system with an amino group and a methyl ester attached. The stereochemistry indicates the spatial arrangement of these groups in the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The amino group might participate in acid-base reactions, while the ester could undergo hydrolysis or other reactions typical for carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amino group and the ester might make it soluble in polar solvents .Scientific Research Applications
Synthesis of Tetrahydrofurane δ-Sugar Amino Acid
A study by Defant et al. (2011) presents an efficient synthetic route towards a new branched tetrahydrofurane δ-sugar amino acid, utilizing a bicyclic lactone derived from the catalytic pyrolysis of cellulose. This tetrahydrofurane amino acid, related structurally to "Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride," demonstrates the compound's potential as a chiral building block. The synthesized amino acid is an isoster of the dipeptide glycine-alanine, showcasing its utility in accessing new peptidomimetics with conformationally restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).
Enantiomeric Syntheses
Palkó et al. (2013) describe the syntheses of four enantiomers of 2,3-diendo- and 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid and their saturated analogues. The study focuses on the resolution and stereochemical characterization of these compounds, underscoring the significance of "this compound" and its derivatives in developing stereoselective synthetic strategies (Palkó et al., 2013).
Catalytic Applications
A study by Keithellakpam and Laitonjam (2014) explores the catalytic application of a dabco-based basic ionic liquid in Michael addition reactions. This research highlights the broader chemical utility of bicyclic compounds similar to "this compound," especially as catalysts in organic synthesis, offering a simple, efficient, and green procedure for the Michael addition of active methylene compounds (Keithellakpam & Laitonjam, 2014).
Structural and Molecular Insights
Research on the synthesis and molecular structure of related compounds provides foundational knowledge for understanding the chemical behavior and potential applications of "this compound." For instance, Guo et al. (2015) synthesized and characterized a novel bicyclic compound, providing insights into its crystal structure and potential for forming intermolecular hydrogen bonds, which are crucial for designing molecules with specific interaction capabilities (Guo et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11;/h6-9H,2-5,11H2,1H3;1H/t6-,7-,8-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXPKQIQMGZLP-SHJDMIRESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2CC[C@@H]1C[C@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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